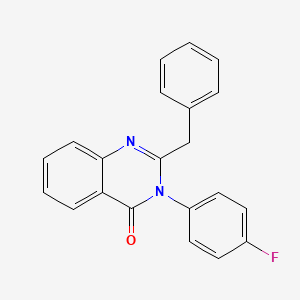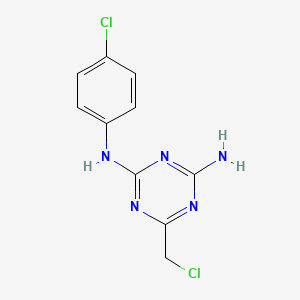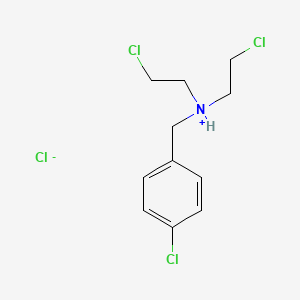
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride is a useful research compound. Its molecular formula is C11H15Cl4N and its molecular weight is 303.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Chemotherapy Research Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride has been studied in cancer chemotherapy. Research has focused on the preparation of N-bis(2-chloroethyl)amines and related compounds for their potential use in cancer treatment. These compounds were developed through specific chemical processes, highlighting their potential in chemotherapeutic applications (Pettit, Blonda, & Harrington, 1963).
Synthesis and Characterization of Chemical Compounds The compound has been used in the synthesis and characterization of various chemical compounds. This includes the preparation of N-phosphorylated nitrogen mustards, synthesis of saturated benzoxazaphosphinine oxides, and the development of new synthetic methods for N-debenzylation of benzylamines. These studies contribute to the broader field of organic chemistry and medicinal chemistry (Sonnenburg et al., 1997; Kivelä et al., 2005; Cheng et al., 2009).
Labelled Compounds and Radiopharmaceuticals This compound plays a role in the synthesis of labeled compounds, which are essential in the field of radiopharmaceuticals. The process involves the preparation of isotopically enriched compounds, like phosphoramide mustard, for various applications in medical imaging and therapy (Ludeman et al., 1993; Branger et al., 1995).
Metal-Organic Chemistry Research has been conducted on the use of benzylamine derivatives in the formation of metal-organic complexes. These studies are significant for understanding the properties and potential applications of these complexes in various fields like catalysis and materials science (Selvakumar & Vancheesan, 1996; Köksal et al., 2001).
Chemical Reactions and Mechanisms The compound has been used to study various chemical reactions and mechanisms, such as hydrolysis reactions, synthesis of cyclic compounds, and formation of new chemical structures. These studies contribute to a deeper understanding of chemical processes and the development of new synthetic methods (Nanda & Nanda, 1969; Neda et al., 1993; Afsah et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride involves the reaction of p-chloroaniline with 2-chloroethylamine hydrochloride to form N-(p-chlorophenyl)-N-(2-chloroethyl)amine. This intermediate is then reacted with benzyl chloride to form the final product, Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride.", "Starting Materials": [ "p-chloroaniline", "2-chloroethylamine hydrochloride", "benzyl chloride" ], "Reaction": [ "Step 1: p-chloroaniline is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-(p-chlorophenyl)-N-(2-chloroethyl)amine.", "Step 2: N-(p-chlorophenyl)-N-(2-chloroethyl)amine is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride.", "Step 3: The final product is isolated and purified by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS-Nummer |
3597-20-4 |
Molekularformel |
C11H15Cl4N |
Molekulargewicht |
303.0 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H14Cl3N.ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;/h1-4H,5-9H2;1H |
InChI-Schlüssel |
WNXAIFKNBKOPMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C[NH+](CCCl)CCCl)Cl.[Cl-] |
Kanonische SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)Cl.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)
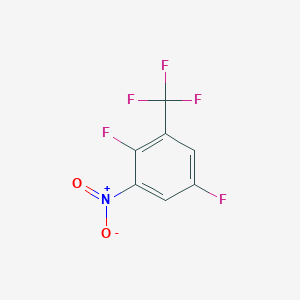
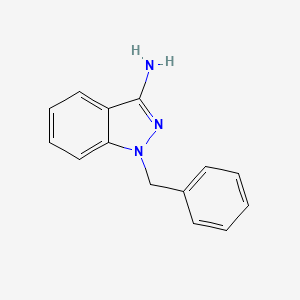
![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)
![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)
![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)

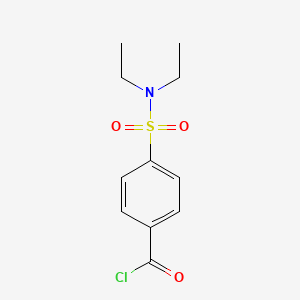
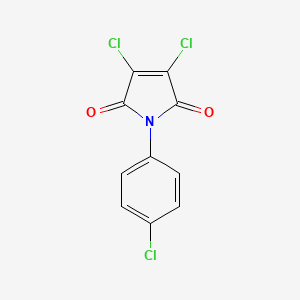

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)
